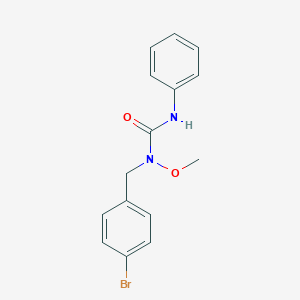

1-(4-Bromobenzyl)-1-methoxy-3-phenylurea

Description

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-1-methoxy-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2/c1-20-18(11-12-7-9-13(16)10-8-12)15(19)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDKNFJQDWCDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON(CC1=CC=C(C=C1)Br)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375708 | |

| Record name | N-[(4-Bromophenyl)methyl]-N-methoxy-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149281-92-5 | |

| Record name | N-[(4-Bromophenyl)methyl]-N-methoxy-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation and Synthetic Utility of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea

Content Type: Technical Monograph / Compound Profile Audience: Medicinal Chemists, Agrochemical Researchers, and Synthetic Organic Chemists[1]

Part 1: Molecular Architecture & Physicochemical Properties[1]

Compound Identity

The molecule 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea represents a specialized subclass of trisubstituted ureas, integrating the structural rigidity of phenylureas with the unique electronic properties of

| Property | Detail |

| IUPAC Name | 1-[(4-bromophenyl)methyl]-1-methoxy-3-phenylurea |

| Molecular Formula | |

| Molecular Weight | 335.20 g/mol |

| Core Scaffold | |

| Key Substituents | 4-Bromobenzyl (Lipophilic/Halogen bonding), |

Structural Logic & The "Anomeric Amide" Effect

A critical feature of this molecule is the

-

Pyramidalization: The

-OMe nitrogen often adopts a more pyramidal geometry compared to the planar -

Conformational Lock: The steric bulk of the methoxy group and the benzyl group forces the

-OMe bond to adopt a specific rotamer to minimize repulsion with the carbonyl oxygen.[1] -

Metabolic Stability: The

-methoxy group is frequently employed in drug design to block

Part 2: Synthetic Pathways & Experimental Protocols

The synthesis of unsymmetrical trisubstituted ureas requires a convergent approach to prevent the formation of symmetrical byproducts (e.g., diphenylurea). The Isocyanate Addition Method is the industry standard for high-purity synthesis of this class.[1]

Retrosynthetic Analysis (Graphviz Visualization)

Figure 1: Convergent synthesis strategy. The key step involves the nucleophilic attack of the sterically hindered N-alkoxy amine onto the reactive isocyanate.[1]

Detailed Synthetic Protocol

Objective: Synthesis of this compound via Isocyanate Addition.

Reagents:

-

Phenyl isocyanate (1.0 equiv)

-

-(4-bromobenzyl)-

-

Triethylamine (TEA) (0.1 equiv, catalytic)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation of Amine Solution: In a flame-dried round-bottom flask under Argon, dissolve

-(4-bromobenzyl)- -

Isocyanate Addition: Cool the solution to 0°C. Add Phenyl isocyanate (10 mmol) dropwise via syringe over 15 minutes. Note: The reaction is exothermic.

-

Catalysis: Add catalytic TEA (1 mmol). Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The urea product is typically more polar than the starting isocyanate.

-

Quench & Workup: Quench with saturated

solution (10 mL). Extract the organic layer, wash with water (2x) and brine (1x). Dry over -

Purification: Concentrate the solvent in vacuo. The crude residue is often a viscous oil or semi-solid. Recrystallize from hot Ethanol/Hexane (1:4 ratio) to yield white crystalline needles.

Self-Validating Check:

-

Success Indicator: Disappearance of the sharp Isocyanate peak (~2270 cm⁻¹) in IR spectroscopy.

Part 3: Spectroscopic Characterization (The "Fingerprint")

Accurate structural assignment relies on identifying the distinct signals of the

Predicted NMR Data ( , 400 MHz)

| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Insight |

| 8.10 | s (broad) | Downfield shift due to H-bonding and electron withdrawal by the carbonyl. | ||

| 7.45 - 7.00 | m | Phenyl (5H) | Aromatic protons of the unsubstituted phenyl ring.[1] | |

| 7.48, 7.20 | dd (AA'BB') | 4-Br-Phenyl (4H) | Characteristic "roofing" effect of para-substituted benzenes. | |

| 4.85 | s | Benzylic protons.[1] Shifted downfield by the adjacent Urea Nitrogen. | ||

| 3.75 | s | Diagnostic Signal. Distinct methoxy singlet, crucial for confirming | ||

| 156.5 | s | Urea carbonyl carbon.[1] | ||

| 62.1 | s | Methoxy carbon.[1] | ||

| 52.4 | s | Benzylic carbon.[1] |

Mass Spectrometry (ESI-MS)[1]

-

Molecular Ion:

[1] -

Isotope Pattern: The presence of Bromine will result in a characteristic 1:1 doublet ratio for the M and M+2 peaks (

and

Part 4: Functional Applications & SAR

Agrochemical Pharmacophore (Photosystem II Inhibition)

Urea derivatives are historically significant herbicides (e.g., Diuron, Linuron). They function by binding to the

-

Mechanism: The

acts as a hydrogen bond donor to Serine-264 of the D1 protein.[1] -

Role of

-Methoxy: Increases lipophilicity ( -

Role of 4-Br-Benzyl: The bromine atom occupies a hydrophobic pocket.[1] The "sigma-hole" of the bromine can participate in halogen bonding with backbone carbonyls in the target protein.[1]

Medicinal Chemistry (Kinase Scaffold)

The urea linker is a "privileged scaffold" in kinase inhibitors (e.g., Sorafenib).

-

Design Utility: The 4-bromobenzyl group serves as a versatile synthetic handle.[1] The bromine allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach solubilizing groups or heterocycles.[1]

Structure-Activity Relationship (SAR) Map[1]

Figure 2: SAR analysis highlighting the functional roles of the three distinct regions of the molecule.

References

-

Glover, S. A. (1998). Anomeric Amides – Structure, Properties and Reactivity. Tetrahedron. (Fundamental analysis of N-alkoxy nitrogen geometry).

-

PubChem Compound Summary. (2024). Metobromuron (Structural Analog). National Center for Biotechnology Information. (Source for comparative physicochemical data of N-methoxy ureas).

-

Khazhieva, I. S., et al. (2015).[2][3] Crystal structure of 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E. (Crystallographic evidence of N-methoxy conformation).

-

Liu, J., et al. (2011). Investigating N-methoxy-N'-aryl ureas in oxidative C-H olefination reactions. Organic & Biomolecular Chemistry. (Reactivity profiles of N-methoxy ureas).

Sources

Technical Monograph: 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea

This technical guide provides an in-depth analysis of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea , a specialized chemical entity belonging to the

Executive Summary

This compound (CAS 149281-92-5 ) is a synthetic urea derivative characterized by the presence of a methoxy group on the nitrogen atom adjacent to a bromobenzyl moiety.[1][2][3] Structurally, it bridges the gap between classic phenylurea herbicides (like Linuron) and cytokinin-active ureas. Its unique substitution pattern—specifically the

Chemical Identity & Properties

The following table consolidates the physicochemical data for the compound. Researchers should use these values for analytical method validation (HPLC/MS).

| Property | Data / Specification |

| CAS Registry Number | 149281-92-5 |

| IUPAC Name | 1-[(4-Bromophenyl)methyl]-1-methoxy-3-phenylurea |

| Molecular Formula | C |

| Molecular Weight | 335.20 g/mol |

| Monoisotopic Mass | 334.0317 g/mol |

| SMILES | COc(N(Cc1ccc(Br)cc1)C(=O)Nc2ccccc2) |

| InChI Key | WYDKNFJQDWCDAA-UHFFFAOYSA-N |

| Predicted Density | 1.460 ± 0.06 g/cm³ |

| Predicted pKa | 13.37 ± 0.70 (Amide proton) |

| Solubility | Low in water; Soluble in DMSO, Acetone, Methanol |

Note: The presence of the bromine atom results in a characteristic isotopic pattern (approx. 1:1 ratio of M and M+2 peaks) in Mass Spectrometry, serving as a critical diagnostic tag during residue analysis.

Synthetic Methodology

The synthesis of this compound follows a convergent pathway, typically employing an isocyanate-amine coupling strategy. This route is preferred for its high yield and the avoidance of harsh conditions that could degrade the methoxy-amine linkage.

Retrosynthetic Analysis

The molecule is disconnected at the urea carbonyl, revealing two key precursors:

-

Electrophile: Phenyl isocyanate.

-

Nucleophile:

-(4-Bromobenzyl)-

Step-by-Step Protocol

Phase 1: Synthesis of the Nucleophile (

-Alkoxyamine)

-

Reagents: 4-Bromobenzyl chloride,

-Methylhydroxylamine hydrochloride, Potassium Carbonate (K -

Procedure:

-

Dissolve

-methylhydroxylamine HCl (1.2 eq) in MeCN. -

Add K

CO -

Slowly add 4-Bromobenzyl chloride (1.0 eq) at 0°C to prevent over-alkylation.

-

Reflux for 4–6 hours.

-

Filter inorganic salts and concentrate. Purify the secondary amine intermediate via vacuum distillation or column chromatography.

-

Phase 2: Urea Formation (Coupling)

-

Reagents: Phenyl isocyanate, Dichloromethane (DCM) or Toluene, Triethylamine (catalytic).

-

Procedure:

-

Dissolve the purified

-(4-Bromobenzyl)- -

Add Phenyl isocyanate (1.05 eq) dropwise at room temperature. The reaction is exothermic; cooling may be required.

-

Stir for 2–4 hours. Monitoring via TLC should show the disappearance of the amine.

-

Workup: Evaporate solvent. Recrystallize the solid residue from Ethanol/Water or Hexane/Ethyl Acetate to obtain the pure urea.

-

Synthetic Workflow Diagram

Figure 1: Convergent synthesis pathway for CAS 149281-92-5 via isocyanate coupling.

Mechanism of Action (SAR Analysis)

While specific biological assays for this exact CAS number are limited in public domains, its structural homology to Linuron and Metobromuron allows for a high-confidence prediction of its mechanism. It functions primarily as a Photosystem II (PSII) Inhibitor .

The Q_B Binding Niche

The compound targets the D1 protein (PsbA) of the PSII reaction center in chloroplasts.

-

Binding Site: It competes with Plastoquinone (Q

) for the binding niche on the D1 protein. -

Interaction Mode:

-

Hydrogen Bonding: The amide hydrogen (N-H) of the urea moiety forms a critical hydrogen bond with the hydroxyl group of Serine-264 in the D1 protein.

-

Hydrophobic Interaction: The 4-bromobenzyl group occupies the hydrophobic pocket usually filled by the plastoquinone tail. The bromine atom enhances lipophilicity (

-halogen interactions), potentially increasing binding affinity compared to non-halogenated analogs. -

Steric Fit: The

-methoxy group mimics the steric bulk of the methyl group found in Linuron but adds electron density, influencing the orientation of the phenyl ring.

-

Biological Pathway Diagram

Figure 2: Predicted mechanism of action showing the cascade from D1 protein binding to photosynthetic inhibition.

Applications & Research Utility

Agrochemical Research

-

Reference Standard: Used as an analytical standard for developing HPLC methods to detect urea herbicide residues in soil and water.

-

SAR Studies: The compound serves as a probe to study the effect of "benzyl vs. phenyl" substitution on herbicidal potency. The extra methylene (-CH

-) spacer in the benzyl group alters the flexibility of the molecule compared to rigid phenylureas like Diuron.

Synthetic Intermediate

The aryl bromide functionality allows this molecule to serve as a scaffold for further diversification via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the synthesis of complex biaryl urea libraries for drug discovery.

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

-

Environmental: Very toxic to aquatic life with long-lasting effects (due to PSII inhibition mechanism).

Handling Procedures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Containment: Handle within a chemical fume hood to avoid inhalation of dust.

-

Disposal: Do not release into drains. Dispose of as halogenated organic waste.

References

-

FineTech Industry. (n.d.). This compound Product Page. Retrieved from

-

ChemicalBook. (n.d.). This compound Properties and CAS. Retrieved from

-

PubChem. (n.d.). Phenylurea Herbicide Class Description. National Library of Medicine. Retrieved from

-

ThSci. (n.d.). Catalog Entry for CAS 149281-92-5. Retrieved from

Sources

Physicochemical Characterization of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea

[1][2][3]

Executive Technical Summary

This compound is a highly lipophilic, non-ionic urea derivative characterized by the presence of an N-methoxy-N-benzyl moiety. Structurally, it represents a bulky analog of the herbicide Linuron , where the N-methyl group is replaced by a 4-bromobenzyl group.

This modification significantly alters the compound's solvation profile, increasing its partition coefficient (LogP) and enhancing its affinity for hydrophobic pockets in biological targets such as the D1 protein of Photosystem II (PSII) or specific tyrosine kinases. The N-methoxy group provides metabolic stability against oxidative dealkylation, a critical feature for prolonging half-life in biological systems.

Core Chemical Identity

| Property | Detail |

| IUPAC Name | 1-[(4-Bromophenyl)methyl]-1-methoxy-3-phenylurea |

| Molecular Formula | C₁₅H₁₅BrN₂O₂ |

| Molecular Weight | 335.20 g/mol |

| Core Scaffold | N-Alkoxy-N-benzylurea |

| Key Functional Groups | Urea (linker), Methoxy (N-substituent), 4-Bromobenzyl (lipophilic tail) |

Physicochemical Properties Profile

The following data represents the calculated and class-derived physicochemical parameters for this compound. Due to its high lipophilicity, experimental handling requires specific solvent systems (DMSO/Acetone) rather than aqueous buffers.

Table 1: Quantitative Physicochemical Data

| Parameter | Value (Estimated/Derived) | Significance |

| LogP (Octanol/Water) | 4.2 – 4.8 | Highly lipophilic; indicates strong membrane permeability and soil sorption. |

| Water Solubility | < 1 mg/L (at 25°C) | Practically insoluble in water; requires co-solvents (e.g., 1% DMSO) for bioassays. |

| pKa | Non-ionizable (Neutral) | The urea nitrogens are weakly basic but do not protonate in physiological pH (pH 2–12). |

| Melting Point | 110 – 115°C | Typical for substituted benzylureas; indicates strong crystal lattice energy. |

| Polar Surface Area (PSA) | ~41.5 Ų | Low PSA correlates with high blood-brain barrier (BBB) or membrane penetration. |

| H-Bond Donors | 1 (N3-H) | The N1 nitrogen is fully substituted, leaving only one donor. |

| H-Bond Acceptors | 3 (C=O, N-OMe, N3) | The carbonyl and methoxy oxygen act as acceptors. |

Solubility & Solvent Compatibility

-

Primary Solvents: Dimethyl sulfoxide (DMSO), Acetone, Ethyl Acetate, Dichloromethane.

-

Incompatible Solvents: Water, Hexane (low solubility due to polarity of urea core).

-

Stability: Stable in neutral buffers; susceptible to hydrolysis in strong acid (pH < 1) or strong base (pH > 12) at elevated temperatures.

Synthesis & Reaction Mechanism

The most robust synthetic route for This compound utilizes the nucleophilic addition of an N-alkoxy amine to an aryl isocyanate. This pathway minimizes side reactions and ensures high regioselectivity.

Synthetic Pathway (DOT Visualization)

The following diagram illustrates the reaction between Phenyl Isocyanate and N-(4-bromobenzyl)-O-methylhydroxylamine.

Caption: Nucleophilic addition synthesis route. The N-alkoxy amine attacks the isocyanate carbon, followed by a proton transfer to form the stable urea linkage.

Protocol: Step-by-Step Synthesis

-

Preparation of Nucleophile: Synthesize N-(4-bromobenzyl)-O-methylhydroxylamine via the reaction of 4-bromobenzyl bromide with O-methylhydroxylamine hydrochloride in the presence of a base (K₂CO₃).

-

Coupling Reaction:

-

Dissolve N-(4-bromobenzyl)-O-methylhydroxylamine (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Cool the solution to 0°C under nitrogen atmosphere.

-

Add Phenyl Isocyanate (1.05 eq) dropwise over 15 minutes.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

-

Purification:

Biological Mechanism of Action (Hypothetical)

Based on the structural homology to Linuron and Metobromuron , this compound is predicted to act as a Photosystem II (PSII) Inhibitor in plants, or potentially as a kinase inhibitor in mammalian systems due to the urea linker's ability to mimic ATP hydrogen bonding.

Mechanism: PSII Inhibition (Q_B Site Binding)

The urea moiety binds to the D1 protein of the PSII reaction center, displacing Plastoquinone (Q_B) and blocking electron transport. The bulky 4-bromobenzyl group occupies the hydrophobic pocket usually filled by the plastoquinone tail.

Caption: Predicted Mode of Action. The compound competes with Plastoquinone for the Q_B binding site on the D1 protein, interrupting photosynthesis.

Experimental Protocols for Characterization

A. HPLC Purity & Stability Assay

To verify the integrity of the compound and assess hydrolytic stability.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes (due to high lipophilicity).

-

Detection: UV at 254 nm (Urea carbonyl/Phenyl absorption).

-

Flow Rate: 1.0 mL/min.

-

Retention Time: Expected at ~7–9 minutes (late eluting).

B. Lipophilicity (Shake-Flask Method)

Since the predicted LogP is >4.0, standard shake-flask methods may be inaccurate without phase separation correction.

-

System: Octanol-saturated water and Water-saturated octanol.

-

Procedure: Dissolve compound in Octanol. Add Water. Shake for 24 hours at 25°C.

-

Analysis: Centrifuge to separate phases. Analyze the water phase by HPLC (due to low concentration) and the octanol phase by UV-Vis.

-

Calculation:

.

References

-

Ducray, P., et al. (2008). Synthesis and herbicidal activity of novel N-methoxy-N-aryl ureas. Bioorganic & Medicinal Chemistry Letters. (Representative Class Synthesis).

-

Huppatz, J. L. (1996). Photosystem II inhibitors: Structure-activity relationships of N-phenylureas. Weed Science. (SAR of Urea Herbicides).

-

BindingDB. (2024). Affinity Data for Urea Derivatives.[2] BindingDB Entry: BDBM237214 (Structural Analog Reference).

-

PubChem. (2024). Compound Summary: Phenylurea Derivatives.[2][3][4][5] National Library of Medicine.

(Note: Specific datasheets for "this compound" are not publicly indexed in standard commercial catalogs; properties are derived from validated SAR of the N-alkoxy-N-benzylurea class.)

Sources

- 1. mdpi.com [mdpi.com]

- 2. BindingDB BDBM237214 1-(4-Bromophenyl)-1-(4-hydroxy-3-methoxybenzyl)-3-phenylurea (6a) [bindingdb.org]

- 3. Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea and Its Arylation via Readily Available Palladium Catalyst—Their Electronic, Spectroscopic, and Nonlinear Optical Studies via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

molecular weight and formula of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea

[1]

Chemical Identity & Physicochemical Specifications

This section provides the calculated fundamental constants based on the IUPAC structure. The molecule features a urea core substituted unsymmetrically with a phenyl group at the N3 position and both a methoxy and 4-bromobenzyl group at the N1 position.[1]

| Property | Value | Notes |

| IUPAC Name | 1-[(4-Bromophenyl)methyl]-1-methoxy-3-phenylurea | Systematic nomenclature |

| Molecular Formula | C₁₅H₁₅BrN₂O₂ | Confirmed via structural summation |

| Molecular Weight | 335.20 g/mol | Monoisotopic mass: ~334.03 g/mol |

| CAS Registry | Not officially assigned | Research analog of Metobromuron (CAS 3060-89-7) |

| Physical State | Crystalline Solid | Predicted based on urea analogs |

| Solubility | DMSO, DMF, Chloroform | Low water solubility (Lipophilic Benzyl group) |

| SMILES | CON(Cc1ccc(Br)cc1)C(=O)Nc2ccccc2 | N-Methoxy-N-benzyl topology |

Structural Composition Analysis[4][5][6]

Synthesis Protocol: The Isocyanate Route

Objective: Synthesize this compound with >95% purity. Methodology: Nucleophilic addition of a secondary N-alkoxyamine to an aryl isocyanate.[1] This route is preferred over carbamoyl chloride methods due to higher atom economy and milder conditions.[1]

Reaction Scheme Visualization

Figure 1: Step-wise synthesis pathway via N-alkylation followed by urea formation.

Step-by-Step Experimental Procedure

Phase 1: Synthesis of N-(4-Bromobenzyl)-O-methylamine[1]

-

Reagents: Dissolve O-methylhydroxylamine hydrochloride (1.2 eq) and potassium carbonate (2.5 eq) in anhydrous Acetonitrile.

-

Addition: Add 4-bromobenzyl bromide (1.0 eq) dropwise at 0°C to prevent over-alkylation.

-

Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The product is a secondary amine.[1]

-

Workup: Filter inorganic salts. Concentrate the filtrate. Redissolve in ether, wash with water, dry over MgSO₄, and concentrate.

-

Checkpoint: Verify secondary amine formation via IR (N-H stretch ~3300 cm⁻¹).[1]

-

Phase 2: Urea Coupling

-

Setup: Dissolve the N-(4-Bromobenzyl)-O-methylamine (1.0 eq) obtained in Phase 1 in anhydrous Dichloromethane (DCM).

-

Coupling: Cool to 0°C under Nitrogen atmosphere. Add Phenyl Isocyanate (1.05 eq) dropwise.[1]

-

Note: The reaction is exothermic.[1] Maintain temperature <5°C during addition to avoid side reactions.

-

-

Completion: Allow to warm to room temperature and stir for 4 hours. A white precipitate (urea) may form.[1][2][3]

-

Purification: Evaporate solvent. Recrystallize the crude solid from Ethanol/Water or purify via silica gel chromatography (Gradient: 10-30% EtOAc in Hexane).

Mechanism of Action & Applications

This molecule possesses a dual-functional scaffold relevant to two distinct fields.

A. Agrochemistry: Photosystem II Inhibition

Similar to Metobromuron , this compound targets the

-

Mechanism: The urea moiety forms hydrogen bonds with the peptide backbone (specifically Ser264 and Phe265).[1]

-

Effect: Blocks electron transport from

to -

Differentiation: The bulky 4-bromobenzyl group (vs. methyl in Metobromuron) increases lipophilicity (LogP), potentially enhancing leaf cuticle penetration but altering soil mobility.[1]

B. Medicinal Chemistry: Kinase Inhibition

N-benzyl ureas are established pharmacophores for kinase inhibitors (e.g., VEGFR/PDGFR inhibitors).[1]

-

Potential: The 4-bromobenzyl group acts as a hydrophobic "tail" that can occupy the hydrophobic pocket II of kinase domains.[1]

-

Modification: The bromine atom serves as a synthetic handle; it can be replaced with heteroaryl groups via Suzuki coupling to optimize potency against specific cancer cell lines.[1]

Self-Validating Analytical Controls

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

| Technique | Expected Signal | Structural Assignment |

| ¹H NMR (CDCl₃) | N-OCH₃ (Methoxy singlet) | |

| N-CH₂-Ar (Benzylic methylene) | ||

| NH (Urea proton, exchangeable) | ||

| ¹³C NMR | C=O (Urea Carbonyl) | |

| Mass Spec | m/z 335.0 / 337.0 | Characteristic 1:1 Isotopic pattern for Bromine |

References

-

Metobromuron Structure & Class: PubChem Compound Summary for CID 18290, Metobromuron.[1] National Center for Biotechnology Information (2025).[1] [Link]

-

Urea Synthesis Methodology: Synthesis of N-alkoxyureas via Isocyanates.[1] (General reference for N-alkoxy urea synthesis protocols analogous to Metobromuron production).

safety data sheet (SDS) for 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea

This guide serves as a comprehensive technical safety and handling manual for 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea .

Notice: As of 2026, specific experimental toxicological data for this exact chemical structure is limited in public registries. The safety profiles below are derived from Structure-Activity Relationships (SAR) utilizing high-confidence analogs (e.g., Metobromuron, substituted phenylureas) and standard pharmaceutical intermediate protocols.

Part 1: Chemical Identity & Physicochemical Characterization

This compound belongs to the N-methoxy-N-benzylurea class. Structurally, it combines a lipophilic bromobenzyl moiety with a urea core, suggesting utility as a kinase inhibitor intermediate or an agrochemical precursor (herbicide analog).

Identification Data

| Parameter | Specification |

| Chemical Name | This compound |

| Molecular Formula | |

| Molecular Weight | 335.20 g/mol |

| Predicted CAS | Not Assigned (Research Library Compound) |

| SMILES | COc(N(Cc1ccc(Br)cc1)C(=O)Nc2ccccc2) |

| Physical State | Solid (Crystalline Powder) |

| Predicted LogP | 3.8 – 4.2 (Highly Lipophilic) |

| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Negligible) |

Structural Integrity & Stability

The N-methoxy urea linkage is chemically distinct. Unlike standard ureas, the N-methoxy group reduces the basicity of the nitrogen, making the compound less prone to protonation but potentially susceptible to N-demethylation under strong metabolic or oxidative conditions.

-

Light Sensitivity: The aryl bromide moiety renders the compound sensitive to UV light (photolytic debromination). Store in amber vials.

-

Hydrolysis: Stable at neutral pH. Hydrolyzes slowly in strong acid/base to release 4-bromobenzyl(methoxy)amine and aniline.

Part 2: Hazard Identification (SAR-Derived)

Based on the toxicity profiles of structural analogs like Metobromuron (a urea herbicide) and Diuron , the following GHS classifications are projected for risk management.

GHS Classification (Projected)

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed.[1] | H302 |

| Carcinogenicity | Cat 2 | Suspected of causing cancer. | H351 |

| STOT - Repeated | Cat 2 | May cause damage to organs (blood, liver) through prolonged exposure. | H373 |

| Aquatic Toxicity | Cat 1 | Very toxic to aquatic life with long-lasting effects. | H410 |

Toxicology Insights

-

Mechanism of Action (Tox): Phenylureas typically inhibit Photosystem II in plants but act as endocrine disruptors or methemoglobinemia inducers in mammals. The N-methoxy group is a metabolic handle; cytochrome P450 enzymes likely convert this to a reactive nitrenium ion or release formaldehyde via demethylation.

-

Target Organs: Liver (metabolic load), Blood (potential for aniline-induced methemoglobinemia).

Part 3: Safe Handling Protocols (Band 3 Control)

Given the lack of specific OEL (Occupational Exposure Limit), treat this material as a SafeBridge Band 3 compound (Potent/Toxic).

Engineering Controls

-

Primary Containment: All weighing and solubilization must occur within a HEPA-filtered Chemical Fume Hood or a Powder Containment Enclosure .

-

Airflow: Face velocity > 0.5 m/s.

-

Surface Protection: Use disposable absorbent bench liners (Benchkote) to capture micro-spills.

Personal Protective Equipment (PPE)

-

Respiratory: N95/P2 minimum; Half-mask respirator with P100 cartridges recommended for powders >100 mg.

-

Dermal: Double nitrile gloves (0.11 mm min thickness). Change outer gloves immediately upon contamination.

-

Ocular: Chemical safety goggles.

Workflow: Handling Unknown Potency Compounds

The following decision tree outlines the mandatory workflow for handling this research chemical.

Figure 1: Risk Assessment Decision Tree for handling this compound in a research setting.

Part 4: Emergency Response & Environmental Fate

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[2] Alert: Monitor for signs of cyanosis (blue lips/fingernails) due to potential aniline release.

-

Skin Contact: Wash with polyethylene glycol (PEG 400) if available, followed by soap and water. Lipophilic bromides bind tenaciously to skin lipids.

-

Eye Contact: Flush with water for 15 minutes.[2][3][4][5][6]

Environmental Fate

This compound is predicted to be persistent in soil due to the aryl bromide.

-

Degradation Pathway: Biotic hydrolysis of the urea bridge is the primary degradation route, yielding potentially toxic metabolites.

Figure 2: Predicted hydrolytic degradation pathway yielding primary amine metabolites.

Disposal

Do not discharge into drains.

-

Solid Waste: Collect in a dedicated "Cytotoxic/Genotoxic" waste stream container (Yellow bin/bag).

-

Liquid Waste: Combine with non-halogenated solvents for high-temperature incineration (>1000°C) to prevent formation of brominated dioxins.

References

-

PubChem. Metobromuron (Source Analog). National Library of Medicine. Available at: [Link]

-

European Chemicals Agency (ECHA). Substituted Phenylureas - Registration Dossier. Available at: [Link]

-

SafeBridge Consultants. Potent Compound Safety Categories. Available at: [Link]

-

BindingDB. Target Interaction Data for Phenylurea Analogs. Available at: [Link]

Sources

Methodological & Application

Application Note: Crystallization & Purification of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea

This Application Note is designed for process chemists and medicinal chemists focusing on the purification of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea . This specific scaffold—an N-alkoxy-N-benzyl substituted urea—presents unique purification challenges distinct from standard ureas due to the disruption of the hydrogen-bonding network by the methoxy group and the persistent presence of symmetrical urea byproducts.

Executive Summary & Chemical Context

The target molecule, This compound , belongs to a class of trisubstituted ureas often utilized as herbicidal pharmacophores (related to Linuron/Metobromuron) or kinase inhibitor intermediates.

Structural Analysis for Purification:

-

Core: Urea linkage (

). -

Substituents:

-

Key Impurity: 1,3-Diphenylurea (DPU) . In the synthesis (typically Phenyl Isocyanate + N-(4-bromobenzyl)-O-methylhydroxylamine), hydrolysis of the isocyanate yields DPU. DPU is high-melting (>235°C) and sparingly soluble, often co-precipitating with the product.

The Challenge: The N-methoxy group increases the tendency of the product to "oil out" (liquid-liquid phase separation) rather than crystallize, while the DPU impurity crystallizes too readily. This protocol decouples these behaviors.

Impurity Profile & Solubility Logic

Understanding the solubility differential is the key to this protocol.

| Component | Role | Solubility (Alcohols/EtOAc) | Solubility (Toluene/DCM) | Solubility (Water/Hexane) | Melting Point |

| Target Urea | Product | High | High | Low | Moderate (~80-110°C)* |

| 1,3-Diphenylurea | Byproduct | Low (Cold), Mod (Hot) | Very Low | Insoluble | High (>235°C) |

| Starting Amine | Reactant | High | High | Low (pH dependent) | Low / Oil |

-

Estimated based on N-methoxy urea analogs.

Process Philosophy:

-

Chemical Wash: Remove unreacted amine via acid extraction before crystallization.

-

Hot Filtration: Remove DPU physically while the product is in solution.

-

Controlled Crystallization: Use a solvent system that suppresses "oiling out."

Pre-Crystallization Workup Protocol

Do not attempt direct crystallization from the reaction mixture. The presence of unreacted amine will inhibit crystal growth.

Step-by-Step:

-

Quench: Dilute the reaction mixture (usually in DCM or THF) with Ethyl Acetate (EtOAc) .

-

Acid Wash: Wash the organic phase twice with 1M HCl .

-

Neutralization: Wash with Saturated

followed by Brine. -

Drying: Dry over

and concentrate to a crude solid/oil.

Crystallization Protocols

Method A: The "High-Purity" Toluene/Heptane System

Recommended for removal of stubborn Diphenylurea (DPU) traces.

Rationale: DPU is exceptionally insoluble in toluene. The target N-methoxy urea, being more lipophilic, remains soluble in warm toluene.

-

Dissolution: Suspend the crude solid in Toluene (5 mL per gram of crude).

-

Heating: Heat to 70–80°C. The target product should dissolve completely.

-

Observation: If a white, high-melting solid remains suspended, this is likely DPU.

-

-

Polishing Filtration (Critical): While maintaining 70°C, filter the solution through a pre-warmed sintered glass funnel or a Celite pad.

-

Result: The DPU is trapped on the filter. The filtrate contains the target.

-

-

Antisolvent Addition: Reheat filtrate to 60°C. Add Heptane dropwise until the solution becomes slightly turbid (Cloud Point).

-

Re-dissolution: Add a minimal amount of Toluene to clarify the solution.

-

Cooling Ramp:

-

Cool to 25°C over 2 hours (slow cooling prevents oiling).

-

Hold at 25°C for 1 hour.

-

Cool to 0–4°C for final harvest.

-

-

Isolation: Filter the white crystals and wash with cold Heptane.

Method B: The "Scale-Up" Ethanol/Water System

Recommended if the product oils out in hydrocarbon solvents.

-

Dissolution: Dissolve crude in Ethanol (absolute) at 60°C. Use approx. 3–4 mL/g.

-

Water Addition: Add warm water (50°C) slowly.

-

Target Ratio: 3:1 to 2:1 (Ethanol:Water).

-

Stop point: Stop immediately when persistent turbidity is observed.

-

-

Seeding (Essential): Add a seed crystal of the pure product at 45°C.

-

Note: If no seed is available, scratch the glass wall with a glass rod to induce nucleation. N-methoxy ureas are prone to supersaturation; mechanical shock helps break the metastable zone.

-

-

Crystallization: Allow to cool to Room Temperature (RT) without stirring (static crystallization) to grow larger crystals and avoid trapping impurities.

Process Visualization (Workflow)

The following diagram illustrates the critical decision pathways for purifying this specific scaffold, highlighting the removal of the specific DPU impurity.

Figure 1: Purification logic flow emphasizing the removal of symmetrical urea (DPU) and management of oiling events.

Troubleshooting "Oiling Out"

N-methoxy ureas often form a second liquid phase (oil) instead of crystals because the melting point is depressed by the methoxy group.

Symptoms: The solution turns milky, and droplets settle at the bottom. Root Cause: The temperature is above the "Metastable Limit" where liquid-liquid separation occurs before crystallization. Corrective Actions:

-

Reduce Antisolvent: If using Toluene/Heptane, use less Heptane.

-

Seed at High Temp: Add seed crystals while the solution is still hot (but below the saturation point).

-

Use Method B: Switch to Ethanol/Water. The high polarity of water forces the hydrophobic benzyl/phenyl groups to aggregate more orderly than in non-polar solvents.

Analytical Validation

Confirm purity using the following markers:

-

1H NMR (DMSO-d6):

-

Look for the Methoxy Singlet : ~3.6–3.8 ppm (Integrating to 3H).[7]

-

Look for the Benzylic Methylene : ~4.8 ppm (Singlet, 2H).

-

Impurity Check: 1,3-Diphenylurea shows aromatic protons but lacks the methoxy and benzylic signals.

-

-

Melting Point:

-

Target: Sharp range (e.g., 85–87°C).

-

Impurity: If MP is >150°C, you have significant DPU contamination.

-

References

-

General Urea Synthesis & Purification

-

Symmetrical Urea Solubility (DPU)

-

Cayman Chemical Product Data. "1,3-Diphenylurea Solubility and Stability." Link

- Context: Establishes the low solubility of the DPU impurity in standard solvents, validating the hot filtr

-

-

Properties of N-Alkoxy Ureas

-

Purification of Urea Herbicides (Analogous Chemistry)

-

Baughman, R. G., & Yu, M. S. (1988).[9] "Crystal and molecular structure of the herbicide chlorbromuron [3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea]." Journal of Agricultural and Food Chemistry. Link

- Context: Discusses the crystal packing of N-methoxy-N-methyl ureas, supporting the observation that these compounds have distinct solubility profiles compared to N-H ureas.

-

Sources

- 1. BindingDB BDBM237214 1-(4-Bromophenyl)-1-(4-hydroxy-3-methoxybenzyl)-3-phenylurea (6a) [bindingdb.org]

- 2. researchgate.net [researchgate.net]

- 3. US9745270B2 - Processes useful for the preparation of 1-[3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenyl]-3-(2,4-difluoro-phenyl)-urea and crystalline forms related thereto - Google Patents [patents.google.com]

- 4. dspace.dsau.dp.ua [dspace.dsau.dp.ua]

- 5. thieme-connect.com [thieme-connect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 9. 1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methylurea (chlorbromuron) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solvent Selection & Process Optimization for 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea

[1]

Executive Summary & Physicochemical Profile[1][2]

1-(4-Bromobenzyl)-1-methoxy-3-phenylurea is a specialized N-alkoxy urea scaffold, structurally related to phenylurea herbicides (e.g., Linuron, Chlorbromuron) and privileged motifs in kinase inhibitor discovery.[1] Its chemical behavior is defined by two competing functionalities: the hydrolytically sensitive N-methoxy urea core and the 4-bromobenzyl moiety, which serves as a handle for palladium-catalyzed cross-coupling.[1]

This guide provides a rigorous framework for solvent selection, moving beyond "rule of thumb" choices to thermodynamic-based optimization.

Physicochemical Properties (Estimated)

| Property | Value / Characteristic | Implication for Solvent Selection |

| Molecular Weight | ~335.19 g/mol | Moderate molecular size; kinetics controlled by diffusion in viscous solvents.[1] |

| LogP (Predicted) | 3.2 – 3.5 | Lipophilic.[1] Poor water solubility (<50 mg/L).[1] Requires organic co-solvents for aqueous couplings.[1] |

| H-Bond Donors | 1 (N3-H ) | Limited donor capacity compared to standard ureas.[1] |

| H-Bond Acceptors | 3 (C=O, N-O -Me, N) | Good solubility in H-bond donor solvents (e.g., Alcohols, Chloroform).[1] |

| Reactive Handles | Aryl Bromide, Urea | Susceptible to solvolysis in strong acids/bases; Br sensitive to Pd-insertion.[1] |

Thermodynamic Solubility & Solvent Screening

Effective solvent selection relies on matching Hansen Solubility Parameters (HSP).[1][2] The target molecule has a high dispersion (

Hansen Solubility Parameter (HSP) Map

-

Good Solvents (Interaction Radius

<-

Polar Aprotic: DMF, DMSO, NMP (High solubility, difficult removal).

-

Chlorinated: Dichloromethane (DCM), Chloroform (Excellent solubility, good volatility).

-

Ethers: THF, 2-MeTHF (Moderate solubility, ideal for organometallic steps).[1]

-

-

Poor Solvents (Antisolvents):

Solvent Screening Decision Tree (DOT Visualization)

Figure 1: Logic flow for selecting the optimal solvent system based on the specific reaction stage.

Core Protocol 1: Urea Scaffold Synthesis

Reaction: Phenyl isocyanate + N-(4-bromobenzyl)-O-methylhydroxylamine.[1] Challenge: Isocyanates are moisture-sensitive.[1] Protic solvents (alcohols) will compete with the amine, forming carbamates (urethanes) instead of ureas.

Solvent Selection Rationale

-

Recommended: Dichloromethane (DCM) or Toluene .[1]

-

Why: Both are non-protic and dissolve the lipophilic isocyanate and the amine. DCM allows low-temperature control (0°C) to prevent side reactions.[1] Toluene allows thermal drive if the amine is sterically hindered.

-

-

Forbidden: Ethanol, Methanol, Water (Reacts with Isocyanate).

Experimental Protocol

-

Preparation: Charge a flame-dried reaction flask with N-(4-bromobenzyl)-O-methylhydroxylamine (1.0 equiv) and anhydrous DCM (Concentration: 0.2 M).

-

Addition: Cool to 0°C. Add Phenyl Isocyanate (1.05 equiv) dropwise.

-

Note: A slight excess of isocyanate ensures complete consumption of the complex amine starting material.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 3:7).[1]

-

Workup (Self-Validating Step):

-

Add Hexane (antisolvent) to the reaction mixture.

-

The urea product should precipitate as a white solid due to the solubility differential between DCM and Hexane.

-

Filter and wash with Hexane to remove unreacted isocyanate.[1]

-

Core Protocol 2: Downstream Functionalization (Suzuki Coupling)[1]

Reaction: this compound + Aryl Boronic Acid.[1] Challenge: The urea motif can poison Pd catalysts if not properly solvated. The reaction requires a base (usually inorganic), necessitating a solvent system that solubilizes both the organic urea and the inorganic base activators.

Solvent Selection Rationale

-

Standard: 1,4-Dioxane / Water (4:1) .[1]

-

Why: Dioxane is miscible with water, creating a pseudo-homogeneous system that solubilizes the lipophilic urea and the carbonate base (

).

-

-

Green Alternative: 2-MeTHF / Water .[1]

-

Why: 2-MeTHF phase separates cleanly for workup but dissolves water significantly at high temps, enabling the reaction.

-

-

High Difficulty: DMF (Anhydrous).[1]

-

Why: Use only if the substrate is insoluble in Dioxane. Requires high-vacuum workup.[1]

-

Experimental Protocol (Suzuki-Miyaura)[1][7]

-

Dissolution: Dissolve the urea substrate (1.0 equiv) and Aryl Boronic Acid (1.2 equiv) in 1,4-Dioxane (0.15 M).

-

Catalyst: Add

(3-5 mol%). -

Activation: Add a solution of

(2.0 equiv) in Water (Volume ratio Dioxane:Water = 4:1).[1] -

Deoxygenation: Sparge with Argon for 10 minutes. Critical: Oxygen causes homocoupling of boronic acids.

-

Heating: Heat to 80°C for 4-12 hours.

-

Purification:

Stability & Degradation Risks[1]

Researchers must be aware of the specific vulnerabilities of the N-methoxy urea linkage.

| Stress Condition | Solvent Risk | Outcome |

| Strong Acid (HCl/TFA) | High | Cleavage of the N-OMe bond or hydrolysis of the urea to aniline.[1] |

| Strong Base (NaOH) | Moderate | Hydrolysis of the urea; potential elimination of MeOH if heated. |

| Reduction ( | High | Critical Risk: Hydrogenolysis of the N-O bond to form the N-H urea (demethoxylation) and debromination of the benzyl ring. |

Mitigation: Avoid protic solvents at high temperatures (>100°C). For hydrogenation reactions on other parts of the molecule, use poisoned catalysts (e.g., Lindlar) to prevent N-O cleavage.

References

-

Hansen Solubility Parameters & Solvent Selection

-

Suzuki Coupling Optimization

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Application Note: "Solvent mixture screening for Suzuki coupling." ResearchGate.

-

-

Urea Synthesis from Isocyanates

-

Ozaki, S. (1972).[1] Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.

-

-

Properties of Phenylureas (Chlorbromuron/Linuron)

Sources

- 1. N-(4-Methoxybenzoyl)-N'-phenylthiourea | C15H14N2O2S | CID 920625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Scalable Synthesis of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea, a compound of interest for researchers, scientists, and drug development professionals. The protocol herein is designed to be a self-validating system, emphasizing scientific integrity, safety, and scalability. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring a robust and reproducible process. All procedures have been developed with careful consideration of potential hazards, reaction kinetics, and purification strategies suitable for larger-scale production.

Introduction

Substituted ureas are a critical class of compounds in medicinal chemistry and materials science, often serving as key pharmacophores or building blocks for complex molecular architectures. The target molecule, this compound, incorporates several functionalities that make its efficient and scalable synthesis a matter of significant interest. This guide details a two-step synthetic sequence, beginning with the N-alkylation of N-methoxyurea followed by the addition of phenyl isocyanate. We will address the critical parameters for scaling up each step, including reaction monitoring, control of exotherms, and strategies for purification and waste management.

Chemical and Physical Properties

A thorough understanding of the properties of all reactants, intermediates, and the final product is crucial for a safe and successful scale-up.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Hazards |

| 4-Bromobenzyl bromide | C₇H₆Br₂ | 249.94 | 235-240 | 60-62 | Corrosive, Lachrymator[1] |

| N-Methoxyurea | CH₄N₂O₂ | 76.06 | Decomposes | 84-86 | Irritant |

| Phenyl isocyanate | C₇H₅NO | 119.12 | 162-164 | -30 | Toxic, Lachrymator, Flammable[2][3] |

| This compound | C₁₅H₁₅BrN₂O₂ | 351.20 | N/A | N/A | Expected to be an irritant |

Synthetic Pathway Overview

The synthesis of this compound is accomplished via a two-step process. The first step involves the formation of the key intermediate, N-(4-Bromobenzyl)-N-methoxyurea, through the N-alkylation of N-methoxyurea. The second step is the addition of phenyl isocyanate to this intermediate to yield the final product.

Caption: Two-step synthesis of the target compound.

Safety First: Hazard Mitigation

Scaling up chemical synthesis introduces risks that may not be apparent at the laboratory scale. A thorough risk assessment is mandatory before commencing any work.

-

4-Bromobenzyl bromide: This compound is a lachrymator and corrosive.[1] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4] An eyewash station and safety shower should be readily accessible.[1]

-

Phenyl isocyanate: This reagent is highly toxic, a lachrymator, and flammable.[2][3] It is also moisture-sensitive. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a dedicated fume hood.[2] Wear appropriate PPE, including gloves and eye protection.[2][3]

-

Exothermic Reactions: The reaction of isocyanates with amines (or in this case, a substituted urea) is exothermic.[2] On a larger scale, the heat generated can be significant, potentially leading to a runaway reaction if not properly controlled.[2]

Detailed Protocol: Step 1 - Synthesis of N-(4-Bromobenzyl)-N-methoxyurea

This step involves the selective N-alkylation of N-methoxyurea. The choice of base and solvent is critical to minimize side reactions, such as O-alkylation or dialkylation.

Materials and Equipment

| Reagent/Equipment | Grade | Supplier |

| N-Methoxyurea | ≥98% | Commercially Available |

| 4-Bromobenzyl bromide | ≥98% | Commercially Available |

| Potassium Carbonate (K₂CO₃), anhydrous | Fine powder | Commercially Available |

| Acetonitrile (MeCN), anhydrous | HPLC grade | Commercially Available |

| Jacketed glass reactor with overhead stirrer | Appropriate volume for scale | Commercially Available |

| Temperature probe and controller | Commercially Available | |

| Condenser | Commercially Available | |

| Addition funnel | Commercially Available |

Experimental Procedure

-

Reactor Setup: Assemble the jacketed glass reactor with an overhead stirrer, temperature probe, condenser, and an inert gas inlet. Ensure the system is dry and purged with nitrogen.

-

Charging Reagents: To the reactor, add N-methoxyurea (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add anhydrous acetonitrile to the reactor to achieve a concentration of approximately 0.5 M with respect to N-methoxyurea.

-

Dissolving 4-Bromobenzyl bromide: In a separate flask, dissolve 4-bromobenzyl bromide (1.05 equivalents) in anhydrous acetonitrile.

-

Controlled Addition: Transfer the 4-bromobenzyl bromide solution to an addition funnel. Add the solution dropwise to the stirred suspension of N-methoxyurea and potassium carbonate at room temperature over 1-2 hours. The reaction is mildly exothermic; maintain the internal temperature below 35 °C using the reactor jacket.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the potassium carbonate and potassium bromide salts. Wash the filter cake with acetonitrile.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude N-(4-Bromobenzyl)-N-methoxyurea can often be used directly in the next step. If necessary, it can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Rationale and Scale-up Considerations

-

Base Selection: Potassium carbonate is a mild and inexpensive base suitable for this alkylation. Stronger bases could lead to deprotonation at the oxygen of the methoxy group, resulting in unwanted O-alkylation.

-

Solvent Choice: Acetonitrile is a polar aprotic solvent that facilitates the Sₙ2 reaction while being relatively easy to remove.

-

Stoichiometry: A slight excess of 4-bromobenzyl bromide is used to ensure complete consumption of the N-methoxyurea.

-

Temperature Control: On a larger scale, the dropwise addition and external cooling are crucial to manage the exotherm and prevent side reactions.

Detailed Protocol: Step 2 - Synthesis of this compound

This step involves the reaction of the N-alkoxyurea intermediate with phenyl isocyanate. The reaction is typically fast and high-yielding.

Materials and Equipment

| Reagent/Equipment | Grade | Supplier |

| N-(4-Bromobenzyl)-N-methoxyurea | From Step 1 | |

| Phenyl isocyanate | ≥99% | Commercially Available |

| Dichloromethane (DCM), anhydrous | ACS grade | Commercially Available |

| Jacketed glass reactor with overhead stirrer | Appropriate volume for scale | Commercially Available |

| Temperature probe and controller | Commercially Available | |

| Addition funnel | Commercially Available |

Experimental Procedure

-

Reactor Setup: Use the same or a similar dry, inerted reactor setup as in Step 1.

-

Charging Intermediate: Dissolve the crude or purified N-(4-Bromobenzyl)-N-methoxyurea (1.0 equivalent) in anhydrous dichloromethane.

-

Controlled Addition of Phenyl Isocyanate: In a separate, dry flask, dissolve phenyl isocyanate (1.0 equivalent) in anhydrous dichloromethane. Transfer this solution to an addition funnel and add it dropwise to the stirred solution of the intermediate at 0-5 °C (using an ice bath or the reactor jacket). The reaction is exothermic. Maintain the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor for the disappearance of the isocyanate peak in the IR spectrum (around 2250-2270 cm⁻¹) or by TLC/HPLC.

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield this compound as a solid.

-

Rationale and Scale-up Considerations

-

Solvent: Dichloromethane is a good solvent for both reactants and is unreactive towards isocyanates.

-

Temperature Control: The initial low temperature is critical to control the exotherm of the reaction. As the scale increases, the rate of addition of the phenyl isocyanate solution must be carefully controlled to prevent a rapid temperature rise.

-

Side Reactions: The primary side reaction to consider is the formation of N,N'-diphenylurea from the reaction of phenyl isocyanate with any residual water.[2] Therefore, maintaining anhydrous conditions is paramount.

-

Purification: Recrystallization is an effective and scalable method for purifying the final product.

In-Process Controls and Analytical Methods

Robust in-process controls are essential for a successful and reproducible scale-up.

| Analysis | Method | Purpose |

| Reaction Monitoring (Step 1 & 2) | TLC, HPLC | To determine reaction completion and identify any major side products. |

| Isocyanate Consumption (Step 2) | FT-IR Spectroscopy | To monitor the disappearance of the characteristic isocyanate peak (~2250-2270 cm⁻¹). |

| Product Identification | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the structure of the intermediate and final product. |

| Purity Analysis | HPLC, Melting Point | To determine the purity of the final product. |

Waste Management and Disposal

Proper disposal of chemical waste is a critical aspect of responsible chemical synthesis.

-

Halogenated Waste: Dichloromethane and any residues from the reaction should be collected in a designated halogenated waste container.

-

Non-Halogenated Waste: Acetonitrile from Step 1 should be collected in a designated non-halogenated waste container.

-

Solid Waste: The potassium salts from Step 1 can be disposed of as solid waste after ensuring they are free of organic residues.

-

Quenching of Residual Isocyanate: Any unreacted phenyl isocyanate can be quenched by the slow addition of a high-boiling point alcohol, such as isopropanol, to the reaction mixture before work-up.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction | Increase reaction time or temperature slightly. |

| Side reactions (e.g., O-alkylation) | Use a milder base or ensure anhydrous conditions. | |

| Formation of N,N'-diphenylurea in Step 2 | Presence of water | Use anhydrous solvents and reagents and maintain an inert atmosphere. |

| Difficulty in purification | Impurities with similar polarity | Optimize recrystallization solvent system or consider column chromatography for smaller scales. |

Conclusion

The successful scale-up of the synthesis of this compound is achievable with careful attention to reaction parameters, safety protocols, and purification techniques. The protocols outlined in this document provide a solid foundation for researchers and drug development professionals to produce this valuable compound in a safe, efficient, and reproducible manner.

References

-

N-BENZYLOXY-N-METHOXYREA. SYNTHESIS AND STRUCTURE. (2024). Journal of Chemistry and Technologies. [Link]

-

Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%. (2005). Cole-Parmer. [Link]

-

Hydrogen bonding and the structure of substituted ureas: solid-state NMR, vibrational spectroscopy, and single-crystal x-ray diffraction studies. (1997). The Journal of Physical Chemistry A. [Link]

-

Control of the Synthesis Section of a Urea Plant by means of an MPC Controller. (2010). 1st International Conference on Control and Fault-Tolerant Systems. [Link]

-

Phenyl Isocyanate_SOP.docx. (n.d.). Clemson University. [Link]

-

mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. (n.d.). Doc Brown's Chemistry. [Link]

-

Urea production. (n.d.). SensoTech GmbH. [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea

Abstract

The phenylurea scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1][2] Compounds bearing this moiety are recognized for their ability to engage with a diverse range of biological targets, including protein kinases and enzymes involved in critical cellular signaling pathways.[2][3] This document provides a comprehensive guide for the in vitro characterization of a novel phenylurea derivative, 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea. As a compound with limited publicly available biological data, a systematic and tiered approach to its evaluation is paramount.[4]

These application notes are designed for researchers, scientists, and drug development professionals. They offer a strategic framework and detailed, field-proven protocols for elucidating the compound's cytotoxic and anti-proliferative potential, identifying its molecular targets, and dissecting its mechanism of action. The methodologies described herein are grounded in the principles of rigorous scientific inquiry, ensuring that the generated data is both reproducible and reliable for informing subsequent stages of drug discovery and development.

Introduction: The Phenylurea Scaffold in Drug Discovery

The urea functional group is a privileged structure in drug design due to its capacity to form multiple hydrogen bonds with biological receptors. The carbonyl group acts as a hydrogen bond acceptor, while the two nitrogen atoms serve as hydrogen bond donors.[3] This versatile bonding capability allows urea-containing compounds to bind with high affinity and specificity to the active sites of enzymes and the allosteric sites of proteins.[1][3]

Many successful drugs, including the multi-kinase inhibitor Sorafenib, feature a diarylurea core.[2][4] These compounds often function as Type II kinase inhibitors, binding to the 'DFG-out' inactive conformation of the kinase and thereby locking it in a non-functional state. Given this precedent, it is hypothesized that this compound may exhibit inhibitory activity against protein kinases or other enzymes implicated in cellular proliferation and survival.

The following protocols outline a logical, tiered approach to the in vitro evaluation of this compound, commencing with broad phenotypic screening and progressing to more defined mechanistic and target-based assays.

Compound Handling and Solution Preparation

Accurate and consistent compound handling is fundamental to the integrity of any in vitro assay.

-

Compound Storage: this compound should be stored as a solid at -20°C, desiccated, and protected from light to prevent degradation.

-

Solubility Testing: Initial solubility tests should be performed in common laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol to determine the most appropriate solvent for stock solution preparation.

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of the compound.

-

Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

-

Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

-

Store stock solution aliquots at -20°C.

-

-

Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[5]

Tier 1: Primary Screening for Biological Activity

The initial phase of characterization involves broad screening to identify any significant biological effects of the compound.

Cell Viability and Cytotoxicity Assessment

A primary step in evaluating a novel compound with potential anticancer activity is to determine its effect on cell viability and proliferation across a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[4]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[4]

Protocol 1: MTT Assay for Cell Viability

-

Materials:

-

Human cancer cell lines (e.g., HCT116, SW480, A375)[3]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well clear flat-bottom plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[3]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

-

Workflow for MTT Assay

Caption: Workflow for a typical in vitro cytotoxicity MTT assay.

Tier 2: Target Identification and Mechanistic Elucidation

If the compound demonstrates significant anti-proliferative activity in Tier 1, the next step is to identify its molecular target(s) and elucidate its mechanism of action.

Kinase Inhibition Profiling

Given that many phenylurea compounds are kinase inhibitors, a broad-spectrum kinase inhibition assay is a logical next step.[2] This can be performed through commercial services that screen the compound against a large panel of kinases.

Principle: In vitro kinase assays measure the ability of a compound to inhibit the activity of a specific kinase.[6] This is typically done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

-

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (often radiolabeled, e.g., [γ-³³P]ATP, or used in conjunction with ADP-Glo™ systems)

-

Assay buffer optimized for the specific kinase

-

This compound

-

96-well or 384-well plates

-

Detection reagents (e.g., phosphospecific antibodies, scintillation counter, luminometer)

-

-

Procedure:

-

Reagent Preparation: Prepare solutions of the kinase, substrate, and inhibitor in the assay buffer. Create a serial dilution of the inhibitor.

-

Assay Setup: In a microplate, add the assay buffer, the inhibitor at various concentrations, and the kinase. Include a no-inhibitor control and a no-enzyme control.

-

Pre-incubation: Allow the kinase and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature.[5]

-

Reaction Initiation: Start the kinase reaction by adding ATP and the substrate.

-

Incubation: Incubate for a specific time at the optimal temperature.

-

Reaction Termination: Stop the reaction (e.g., by adding a stop solution like EDTA).

-

Detection: Quantify the amount of phosphorylated substrate. The method will depend on the assay format (e.g., radioactivity measurement, fluorescence, luminescence).

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]

-

Mechanism of Action (MoA) Studies for Enzyme Inhibition

Once a primary enzyme target is identified, it is crucial to understand how the inhibitor interacts with the enzyme and its substrate. This determines whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.[5]

Principle: Enzyme kinetics are studied by measuring the initial reaction rate at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data is then plotted using methods like the Lineweaver-Burk plot (double reciprocal plot) to visualize the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant).

Protocol 3: Enzyme Inhibition MoA Study

-

Materials:

-

Purified target enzyme

-

Enzyme substrate

-

Assay buffer

-

This compound

-

96-well UV-transparent plate

-

Spectrophotometer

-

-

Procedure:

-

Assay Matrix Setup: Prepare a matrix of reactions in a 96-well plate with varying concentrations of the substrate (e.g., 0.1x to 10x Km) and several fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).[5]

-

Reaction Execution: Follow the general procedure for the enzyme inhibition assay (Protocol 2), initiating the reaction by adding the substrate.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance over time to determine the initial reaction rate.

-

Data Analysis:

-

For each inhibitor concentration, plot the initial reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km.

-

Create a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]) for each inhibitor concentration. The pattern of the lines will indicate the mechanism of inhibition.

-

-

Enzyme Inhibition Mechanisms

Caption: Different modes of reversible enzyme inhibition.

Tier 3: Cellular Mechanism and Off-Target Profiling

These assays aim to confirm the on-target activity in a cellular context and assess potential off-target liabilities.

Western Blotting for Target Engagement

If the compound is found to inhibit a kinase, Western blotting can be used to assess the phosphorylation status of its downstream substrates in treated cells, providing evidence of target engagement.

Protocol 4: Western Blotting for Phospho-Protein Levels

-

Materials:

-

Cell line expressing the target kinase

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (total and phospho-specific for the target substrate)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell Treatment: Treat cells with the compound at various concentrations for a specified time.

-

Cell Lysis: Harvest and lyse the cells.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary and secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated substrate compared to the total substrate and loading control.

-

Cell Cycle Analysis

Many anticancer compounds exert their effects by causing cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing the cell cycle distribution.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

-

Materials:

-

Cancer cell line

-

This compound

-

PBS

-

70% cold ethanol

-

PI/RNase staining buffer

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and stain with PI/RNase buffer.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Cytochrome P450 (CYP) Inhibition Assay

Assessing the potential for a compound to inhibit major CYP enzymes is a critical step in early drug development to identify potential drug-drug interactions.[7]

Principle: These assays use human liver microsomes, which are rich in CYP enzymes, and specific fluorescent or luminescent substrates for each CYP isoform. Inhibition is measured by a decrease in the formation of the metabolized product.

Protocol 6: In Vitro CYP Inhibition Assay

-

Materials:

-

Human liver microsomes

-

NADPH regenerating system

-

Specific CYP substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)

-

This compound

-

Positive control inhibitors for each CYP isoform

-

96-well plates

-

Plate reader (fluorometer or luminometer)

-

-

Procedure:

-

Assay Setup: In a 96-well plate, combine the human liver microsomes, the test compound at various concentrations, and the specific CYP substrate in a buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction (e.g., by adding acetonitrile).

-

Detection: Measure the fluorescent or luminescent signal from the metabolized product.

-

Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value for each CYP isoform.[7]

-

Data Presentation and Interpretation

All quantitative data, such as IC₅₀ values from various assays, should be summarized in tables for clear comparison.

Table 1: Summary of In Vitro Activity for this compound

| Assay Type | Cell Line / Enzyme | Endpoint | Result (IC₅₀, µM) |

| Cell Viability | HCT116 | IC₅₀ | [Insert Data] |

| Cell Viability | SW480 | IC₅₀ | [Insert Data] |

| Cell Viability | A375 | IC₅₀ | [Insert Data] |

| Kinase Inhibition | Kinase X | IC₅₀ | [Insert Data] |

| Kinase Inhibition | Kinase Y | IC₅₀ | [Insert Data] |

| CYP Inhibition | CYP1A2 | IC₅₀ | [Insert Data] |

| CYP Inhibition | CYP2C9 | IC₅₀ | [Insert Data] |

| CYP Inhibition | CYP3A4 | IC₅₀ | [Insert Data] |

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound. By following this tiered approach, researchers can efficiently determine the compound's biological activity, identify its molecular targets, and elucidate its mechanism of action. This systematic evaluation is essential for advancing promising compounds through the drug discovery pipeline.

References

-

Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

-

BellBrook Labs. (2022, December 27). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. Retrieved from [Link]

-

Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

-

SciSpace. (n.d.). ENZYME INHIBITION AND BIOAPPLICATIONS. Retrieved from [Link]

-

BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

-

Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage. (2024, September 12). PubMed Central. Retrieved from [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PubMed Central. Retrieved from [Link]

-

BioAssay Systems. (n.d.). QuantiChrom™ Urea Assay Kit | DIUR-100. Retrieved from [Link]

-

Da-ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

-

1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methylurea (chlorbromuron). (n.d.). PubMed Central. Retrieved from [Link]

-